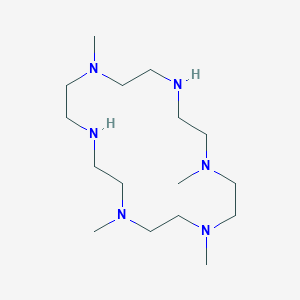
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane is a macrocyclic ligand known for its unique structure and properties. This compound is part of a class of macrocyclic polyamines, which are characterized by their ability to form stable complexes with metal ions. The compound’s structure consists of a large ring with six nitrogen atoms and four methyl groups, making it highly versatile in various chemical applications .
Métodos De Preparación
The synthesis of 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane involves multiple steps. One common method includes the reaction of a precursor polyamine with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of nucleophilic substitutions and cyclization steps to form the macrocyclic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles. Common reagents and conditions for these reactions include mild temperatures and neutral to slightly acidic pH.
Aplicaciones Científicas De Investigación
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: It is explored for its potential in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparación Con Compuestos Similares
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane can be compared with other similar macrocyclic polyamines, such as:
1,4,7,10-Tetraazacyclododecane: Known for its use in biomedical imaging and radiopharmaceuticals.
1,4,7,10,13,16-Hexaazacyclooctadecane: Similar in structure but without the methyl groups, affecting its binding properties and reactivity.
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: A fully methylated version with different steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific binding affinity and reactivity due to the presence of methyl groups.
Propiedades
Número CAS |
144140-24-9 |
|---|---|
Fórmula molecular |
C16H38N6 |
Peso molecular |
314.51 g/mol |
Nombre IUPAC |
1,4,7,13-tetramethyl-1,4,7,10,13,16-hexazacyclooctadecane |
InChI |
InChI=1S/C16H38N6/c1-19-9-5-17-7-11-20(2)13-15-22(4)16-14-21(3)12-8-18-6-10-19/h17-18H,5-16H2,1-4H3 |
Clave InChI |
KYGYQDOIXQQBIH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNCCN(CCN(CCN(CCNCC1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
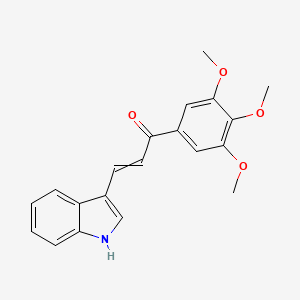
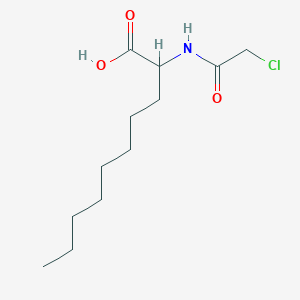
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
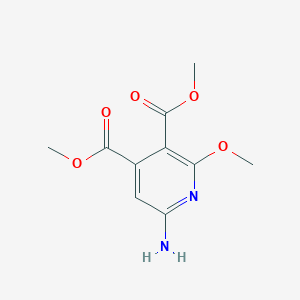
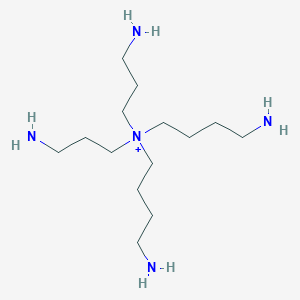
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)
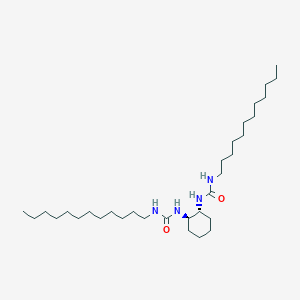
![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
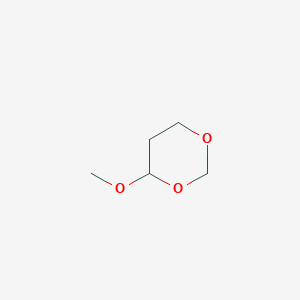
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
